![molecular formula C14H13N3O2 B7645948 N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645948.png)
N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide, also known as BFE-1224, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFE-1224 is a pyrazole derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and neurodegeneration. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and tumor growth. This compound has also been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of cytokine signaling. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide is its potential therapeutic applications in various fields, such as oncology, neurology, and immunology. This compound has been shown to exhibit anti-tumor, neuroprotective, and anti-inflammatory properties, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide. One potential direction is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another potential direction is the investigation of its potential therapeutic applications in other fields, such as cardiovascular and metabolic diseases. In addition, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
The synthesis of N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 2-benzofuran-1-carboxylic acid with 1-bromo-2-chloroethane to form 1-(2-chloroethyl)-2-benzofuran-1-carboxylic acid. The resulting compound is then treated with hydrazine hydrate to form 1-(2-hydrazinoethyl)-2-benzofuran-1-carboxylic acid hydrazide. This intermediate compound is then reacted with ethyl chloroformate to form the final product, this compound.
Scientific Research Applications
N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. In oncology, this compound has been shown to exhibit anti-tumor properties by inhibiting the growth of cancer cells in vitro and in vivo. In neurology, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In immunology, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9(16-14(18)11-6-7-15-17-11)13-8-10-4-2-3-5-12(10)19-13/h2-9H,1H3,(H,15,17)(H,16,18)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNZNTXDTAQUIO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NC(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2O1)NC(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7645873.png)
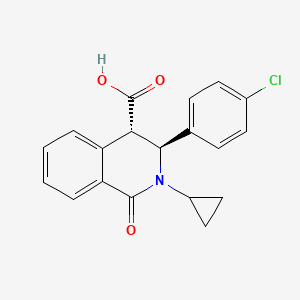
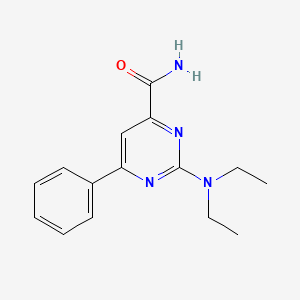

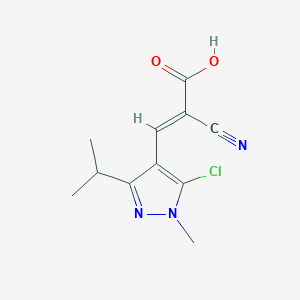
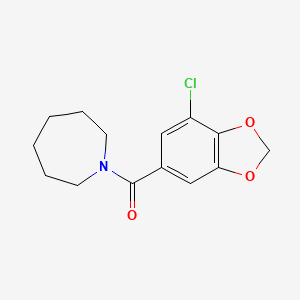
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
![2-(2-methoxyphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645913.png)
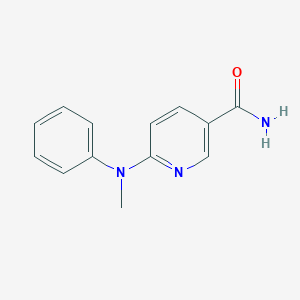
![5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)
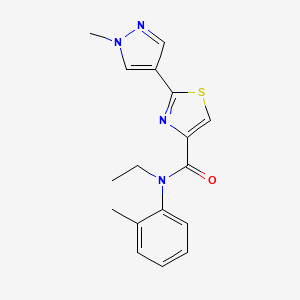
![4-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxamide](/img/structure/B7645957.png)
![(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B7645963.png)